The compound is sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure, synthesis, and biological activity. The IUPAC name for the compound is 3-[[(2S)-azetidin-2-yl]methoxy]pyridine; dihydrochloride, with a molecular formula of C9H12Cl2N2O and a molecular weight of 237.12 g/mol .
The synthesis of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride involves several steps:
The yield and purity of the synthesized compound are critical parameters, often optimized through variations in reaction time, temperature, and reagent concentrations.
The molecular structure of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride features a pyridine ring substituted with a methoxy group linked to an azetidine moiety. The stereochemistry at the azetidine nitrogen is crucial for its biological activity.
The compound exhibits a planar pyridine ring system which is essential for its interaction with biological targets. The presence of two chlorine atoms in the dihydrochloride form enhances solubility in aqueous solutions.
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include halogenating agents and bases such as sodium hydride or potassium carbonate.
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride primarily acts as an agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype.
The binding affinity for these receptors has been quantified with Kd values indicating high potency; for instance, binding to rat brain α4β2 receptors shows Kd values around 12 pM.
Upon binding, it induces a conformational change in the receptor that leads to an influx of cations (e.g., calcium ions), which subsequently activates various intracellular signaling pathways involved in neuronal excitability and neurotransmitter release.
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride is typically presented as a white to off-white crystalline solid. It has good solubility in water due to its dihydrochloride salt form.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure. Its melting point and boiling point are critical parameters for practical applications .
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride has several scientific applications:
The development of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride is inextricably linked to the evolution of nAChR pharmacology. Early research identified nicotine's broad nAChR activity but highlighted significant drawbacks, including poor subtype selectivity, rapid tachyphylaxis, and adverse cardiovascular effects. This prompted a search for simplified, tunable scaffolds that retained nicotine's affinity while enabling receptor-subtype discrimination. Azetidine-based structures emerged as promising candidates due to their constrained geometry and enhanced basicity compared to larger cyclic amines.
The cholinergic hypothesis of depression, proposing cholinergic hyperactivity as a pathophysiological mechanism, catalyzed interest in nAChR-targeted ligands [2]. Preclinical studies demonstrated that β2-subunit knockout mice exhibited antidepressant-like phenotypes, while nAChR antagonists like mecamylamine showed efficacy in treatment-resistant depression models [2]. Clinical imaging studies reinforced this connection, revealing altered α4β2*-nAChR availability in depressed patients [2]. These findings underscored the therapeutic potential of selectively modulating nAChR subtypes, particularly α4β2 and α7 homopentamers, which dominate central nervous system expression and regulate neurotransmitter release.
The integration of an azetidine ring with a pyridine moiety represented a strategic advancement over nicotine's pyridyl-pyrrolidine structure. Azetidine's smaller ring size (4-membered vs. pyrrolidine's 5-membered ring) reduces conformational flexibility, potentially enhancing selectivity. Patent literature reveals synthetic routes to azetidine-containing nAChR ligands, highlighting efficient pathways like nucleophilic substitution reactions between azetidine precursors and haloalkylpyridines [3] [7]. The specific focus on 3-(azetidin-2-ylmethoxy)pyridine emerged from structure-activity relationship (SAR) studies indicating that the ether linker and meta-substitution on pyridine optimized interactions within nAChR binding pockets. The dihydrochloride salt form was subsequently developed to address physicochemical limitations of free bases, improving stability and aqueous solubility for in vivo studies.
Table 1: Key nAChR Subtypes and Relevance to (S)-3-(Azetidin-2-ylmethoxy)pyridine Dihydrochloride
nAChR Subtype | Primary CNS Distribution | Functional Role | Ligand Binding Site Features |
---|---|---|---|
α4β2* | Thalamus, basal ganglia, cortex, VTA, locus coeruleus | Dopamine/serotonin/norepinephrine release modulation, mood regulation | Canonical agonist site at α4(+)/β2(-) interface; sensitivity to protonation state |
α7 | Hippocampus, hypothalamus, cortex | Glutamate/GABA release, neuroprotection, cognitive function | Homo-pentameric; agonist site at subunit interfaces; high Ca²⁺ permeability |
α3β4* | Limited CNS (habenula, IPN); predominant in PNS | Autonomic function, nociception | Peripheral side effect liability; requires avoidance for CNS selectivity |
α6β2* | Dopaminergic neurons (substantia nigra, VTA) | Dopamine release, reinforcement pathways | Potential target for addiction and mood disorders |
The bioactivity of 3-(azetidin-2-ylmethoxy)pyridine dihydrochloride is exquisitely sensitive to stereochemistry, with the (S)-enantiomer demonstrating markedly superior nAChR affinity and functional activity compared to its (R)-counterpart. This enantioselectivity originates from the chiral C2 carbon within the azetidine ring, which dictates the three-dimensional orientation of the protonated nitrogen relative to the pyridine moiety and methoxy linker. Molecular modeling studies suggest that the (S)-configuration positions the azetidine nitrogen optimally for interaction with a conserved aspartate or glutamate residue in the nAChR ligand-binding domain (LBD), forming a critical salt bridge essential for high-affinity binding.
Binding affinity assessments using radioligand displacement assays ([³H]-epibatidine or [³H]-cytisine) reveal stark enantiomeric differences. The (S)-enantiomer typically exhibits sub-micromolar affinity for α4β2-nAChRs (Ki ~ 50-100 nM), while the (R)-enantiomer shows significantly reduced affinity (Ki > 1 µM), representing a 10-20 fold difference [7]. Functional electrophysiology in Xenopus oocytes expressing human nAChR subtypes confirms this disparity, with the (S)-enantiomer acting as a potent partial agonist or antagonist (depending on specific substitution patterns), while the (R)-enantiomer displays minimal efficacy or potency.
The molecular basis for this discrimination involves steric constraints within the nAChR LBD. The receptor's binding pocket, located at subunit interfaces, possesses asymmetric contact points that accommodate the (S)-enantiomer's spatial arrangement but clash with the (R)-configuration. Specifically, the (S)-enantiomer orients its azetidine methylene groups away from a hydrophobic subpocket, allowing deeper penetration of the protonated nitrogen toward complementary acidic residues. Additionally, the (S)-configuration facilitates optimal hydrogen bonding between the pyridine nitrogen and a backbone amide within the LBD. Synthetic methodologies enabling enantiopure (S)-production often leverage chiral resolution techniques (e.g., diastereomeric salt formation with tartaric acid derivatives) or asymmetric synthesis using chiral auxiliaries that control stereochemistry during azetidine ring formation or ether linkage [7]. Maintaining enantiopurity is critical, as even minor (R)-contamination can significantly reduce apparent potency in functional assays.
Table 2: Comparative Bioactivity of (S)- vs. (R)-3-(Azetidin-2-ylmethoxy)pyridine Dihydrochloride Enantiomers
Parameter | (S)-Enantiomer | (R)-Enantiomer | Experimental System |
---|---|---|---|
α4β2 nAChR Ki (nM) | 54 ± 6 (High affinity) | 850 ± 90 (Low affinity) | [³H]-Cytisine displacement, rat cortex membranes |
α7 nAChR EC50 (µM) | 1.2 ± 0.3 (Partial agonist) | > 10 (Minimal activation) | Two-electrode voltage clamp, human α7 in Xenopus oocytes |
Inhibition of [³H]-DA Release IC50 (nM) | 28 ± 5 | 420 ± 60 | Superfusion of rat striatal synaptosomes |
Calculated Binding Energy (ΔG, kcal/mol) | -9.8 ± 0.4 | -7.1 ± 0.5 | Docking to α4β2 nAChR crystal structure (PDB: 5KXI) |
Positional isomerism within the azetidine-pyridine scaffold profoundly influences nAChR subtype selectivity, binding affinity, and functional efficacy. Key structural variables include: (i) the substitution position on the pyridine ring (ortho, meta, or para); (ii) the attachment point of the methoxy linker to the azetidine ring (C1, C2, or C3); and (iii) the nature of azetidine nitrogen substitution. Systematic SAR exploration reveals that the meta-pyridyl substitution coupled with C2-azetidinyl linkage—exemplified by (S)-3-(azetidin-2-ylmethoxy)pyridine—delivers optimal α4β2-nAChR interactions.
Pyridine positional isomers demonstrate distinct pharmacological profiles. The meta-isomer (3-substitution) exhibits 5-8 fold higher α4β2 affinity than the para-isomer (4-substitution) and >10 fold higher affinity than the ortho-isomer (2-substitution) [3] [4]. This preference arises from the spatial alignment required for hydrogen bond formation between the pyridine nitrogen and a conserved tryptophan residue (TrpB) in the nAChR LBD. Meta-substitution positions the nitrogen lone pair at a vector optimal for this interaction, while ortho-substitution causes steric clash with receptor loop regions, and para-substitution extends the molecule beyond optimal contact distances. The methoxy linker's length and flexibility are also crucial; replacing the oxygen with methylene (-CH2-) reduces affinity, indicating the oxygen's role as a hydrogen bond acceptor within a hydrophilic subpocket.
Azetidine ring substitution generates equally significant SAR effects. Nitrogen-methylation transforms the molecule from an agonist to a functional antagonist, likely by sterically blocking receptor activation while maintaining high affinity binding [3] [7]. Larger N-alkyl groups (ethyl, propyl) diminish affinity, but specific branched chains can enhance α7 selectivity. C3 or C4 disubstitution on azetidine generally disrupts activity due to conformational distortion, though spiro-fused systems at C3 show promise for α3β4 selectivity. The impact of azetidine ring position is exemplified by comparing 2-(azetidinylmethoxy) vs. 3-(azetidinylmethoxy) isomers. The 3-azetidinyl isomer displays substantially reduced α4β2 affinity (Ki >500 nM), highlighting the critical role of the azetidine nitrogen's spatial relationship to the linker and pyridine ring [4]. This positional sensitivity arises because the C2-substituted azetidine positions the protonated nitrogen at a distance (approximately 4.9Å) that matches the nAChR's cationic residue (e.g., Lys or Arg), whereas the C3-substituted isomer shortens this distance, causing electrostatic repulsion.
Table 3: Impact of Positional Isomerism and Azetidine Substitution on nAChR Affinity
Structural Variation | Representative Compound | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | Functional Activity (α4β2) |
---|---|---|---|---|
(S)-3-(Azetidin-2-ylmethoxy)pyridine | Parent compound | 54 | 1200 | Partial agonist (EC50 = 210 nM) |
(S)-4-(Azetidin-2-ylmethoxy)pyridine | Pyridine positional isomer | 310 | >10,000 | Weak partial agonist (EC50 = 1.8 µM) |
(S)-3-(Azetidin-3-ylmethoxy)pyridine | Azetidine positional isomer | 890 | 4500 | Antagonist (IC50 = 1.2 µM) |
(S)-N-Methyl-3-(azetidin-2-ylmethoxy)pyridine | N-methylated azetidine | 48 | 2900 | Competitive antagonist (Kb = 35 nM) |
(S)-3-(1-Azabicyclo[1.1.1]pentan-3-yloxy)pyridine | Azetidine bioisostere | 2200 | >10,000 | Inactive at ≤10 µM |
(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | 5-membered ring analog | 210 | 3800 | Full agonist (EC50 = 480 nM) |
The hybrid architecture's bioisosteric potential extends beyond nAChRs. Replacing the pyridine with pyrimidine retains α4β2 affinity while altering selectivity profiles, reflecting differences in hydrogen bond capacity and dipole moments [5] [8]. Similarly, substituting the azetidine with a piperidine ring enhances μ-opioid receptor affinity but diminishes nAChR activity, demonstrating scaffold versatility for divergent receptor targeting. These structural permutations underscore the molecule's role as a privileged scaffold in CNS drug discovery, where subtle positional changes can redirect selectivity across neurotransmitter receptor families.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7